molecular formula C21H24FN3O2 B5432965 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5432965
M. Wt: 369.4 g/mol
InChI Key: LRYNXVPQDFISPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one, also known as FLB-457, is a selective dopamine D2 receptor antagonist. It has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

Mechanism of Action

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in several key functions in the brain, including motivation, reward, and movement. In schizophrenia, there is believed to be an excess of dopamine activity in certain parts of the brain, which can lead to the symptoms of the disorder. By blocking dopamine activity at the D2 receptor, this compound is believed to reduce the symptoms of schizophrenia (Kapur et al., 2003).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist (Kapur et al., 2003). This compound has also been shown to have anxiolytic and antidepressant effects in animal models (Meltzer et al., 2004).

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and other psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies (Kapur et al., 2003).

Future Directions

For research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one include investigating its potential use in the treatment of addiction and further exploring its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isopropyl isocyanate to form the intermediate 4-fluorobenzyl isocyanate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The synthesis has been described in detail in several research papers (Fischer et al., 2002; Rabiner et al., 2004).

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Several preclinical studies have shown that this compound has high affinity and selectivity for dopamine D2 receptors, which are believed to play a key role in the pathophysiology of schizophrenia (Kapur et al., 2003; Rabiner et al., 2004). This compound has also been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of schizophrenia (Kapur et al., 2003).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)17-4-3-10-23-12-17)11-9-20(26)25(19)13-16-5-7-18(22)8-6-16/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYNXVPQDFISPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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